molecular formula C27H34O15 B12434702 Naringoside (hydrate)

Naringoside (hydrate)

Cat. No.: B12434702
M. Wt: 598.5 g/mol
InChI Key: CPNHAWBPPPWRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Naringine hydrate can be synthesized through various methods. One common approach involves the extraction of naringin from grapefruit peel waste using methanol, followed by crystallization in water with the addition of dichloromethane . This method is efficient and yields a high amount of naringin extract in a shorter processing time.

Industrial Production Methods

In the industrial context, naringin is often extracted from citrus peels, which are by-products of the citrus juice industry. The extraction process typically involves air-drying the peels for several days, followed by hot extraction using methanol. The addition of dichloromethane during the crystallization step helps in obtaining pure naringin .

Chemical Reactions Analysis

Types of Reactions

Naringine hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. For instance, naringin can be hydrolyzed into its aglycone form, naringenin, through the action of the enzyme naringinase .

Common Reagents and Conditions

    Hydrolysis: Naringinase enzyme is commonly used to hydrolyze naringin into naringenin.

    Oxidation: Naringin can undergo oxidation reactions in the presence of oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions include naringenin, rhamnose, and glucose .

Scientific Research Applications

Naringine hydrate has a wide range of scientific research applications:

Mechanism of Action

Naringine hydrate exerts its effects through various molecular targets and pathways. It modulates different cellular signaling pathways, suppresses cytokine and growth factor production, and arrests the cell cycle. It also activates AMP-activated protein kinase (AMPK) and inhibits the nuclear factor-kappa-B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naringine hydrate is unique due to its dual sugar units (rhamnose and glucose) attached to its aglycone portion, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin .

Properties

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNHAWBPPPWRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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